molecular formula C9H8N2O2S2 B13614966 4-(2-Thiazolyl)benzenesulfonamide CAS No. 1099660-77-1

4-(2-Thiazolyl)benzenesulfonamide

Cat. No.: B13614966
CAS No.: 1099660-77-1
M. Wt: 240.3 g/mol
InChI Key: OFXHFOFJYPSEIJ-UHFFFAOYSA-N
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Description

4-(2-Thiazolyl)benzenesulfonamide is a high-purity chemical reagent featuring a benzenesulfonamide group linked to a thiazole heterocycle. This structure serves as a privileged scaffold in medicinal chemistry and drug discovery research, primarily due to its role as a potent inhibitor of carbonic anhydrase enzymes. Recent studies have explored novel thiazolone-benzenesulphonamide hybrids that demonstrate excellent inhibitory activity against human cytosolic carbonic anhydrases (hCA I, hCA II, and hCA VII) in the low nanomolar range, highlighting their potential in neuropathic pain and other therapeutic areas . The compound's research value is further evidenced by its emergent antibacterial properties, particularly when used in conjunction with cell-penetrating peptides like octaarginine, showing potent activity against both Gram-negative and Gram-positive bacteria . Beyond these core applications, the benzenesulfonamide-thiazole system is a subject of investigation in diverse fields, including the development of alpha-glucosidase and alpha-amylase inhibitors for diabetes research , and the study of nonlinear optical (NLO) properties for potential photonic applications . This product is intended for research purposes as a building block in organic synthesis, a precursor for developing enzyme inhibitors, and a candidate for biochemical screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1099660-77-1

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13)

InChI Key

OFXHFOFJYPSEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Thiazolyl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 4-(2-Thiazolyl)benzenesulfonamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic routes. The primary disconnection is at the sulfonamide bond, suggesting a reaction between a 4-(2-thiazolyl)benzenesulfonyl chloride and an amine source like ammonia (B1221849). Alternatively, the bond between the phenyl and thiazole (B1198619) rings can be disconnected, pointing towards a coupling reaction between a halogenated benzenesulfonamide (B165840) and a thiazole derivative. A third approach involves the formation of the thiazole ring as a final step, starting from a precursor already containing the benzenesulfonamide moiety. These disconnections form the basis for both convergent and linear synthetic strategies.

Convergent approaches often involve the separate synthesis of the benzenesulfonamide and thiazole components, followed by their coupling. This strategy allows for the independent modification of each fragment, leading to a diverse range of analogues. Linear approaches , in contrast, build the molecule sequentially, which can be more step-economical if the precursors are readily available.

Classical and Contemporary Synthetic Pathways for the Benzenesulfonamide Core

The benzenesulfonamide core is a fundamental structural motif, and its synthesis has been extensively studied. Both classical and modern methods are employed to construct this essential part of the target molecule.

Exploration of Sulfonylation Reactions and Precursor Syntheses

The most common method for the synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an amine. The precursor, 4-substituted benzenesulfonyl chloride, can be prepared through various methods. A traditional approach is the chlorosulfonation of a substituted benzene (B151609) derivative. For instance, 4-chlorobenzenesulfonyl chloride can be synthesized by reacting chlorobenzene with chlorosulfonic acid. google.comgoogle.com

More recent methods focus on milder and more efficient catalytic systems. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize 4-arylbenzenesulfonamides from 4-iodobenzenesulfonamide and various arylboronic acids. acs.orgnih.gov This approach offers a versatile route to a wide range of analogues.

Once the desired 4-substituted benzenesulfonyl chloride is obtained, it can be reacted with 2-aminothiazole (B372263) to form the target this compound. This sulfonylation reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent. nih.govnih.gov

Benzenesulfonyl Chloride DerivativeAmineReaction ConditionsYield (%)Reference
4-Methylbenzenesulfonyl chloride2-AminothiazoleDistilled water, Sodium acetate, 80-85 °C, 4 h83 nih.gov
4-Methoxybenzenesulfonyl chloride2-AminothiazoleDistilled water, Sodium acetate, 80-85 °C, 8 h82 nih.gov
4-Bromobenzenesulfonyl chloride2-AminothiazoleDistilled water, Sodium acetate, 80-85 °C, 8 h88 nih.gov
4-Fluorobenzenesulfonyl chloride2-AminothiazoleDistilled water, Sodium acetate, 80-85 °C, 8 h82 nih.gov
4-Nitrobenzenesulfonyl chloride2-AminothiazoleDistilled water, Sodium acetate, 80-85 °C, 4 h70 nih.gov

Strategies for Aromatic Substitution and Functionalization

Functionalization of the benzenesulfonamide core allows for the synthesis of a diverse library of analogues. Electrophilic aromatic substitution reactions can be used to introduce various substituents onto the benzene ring. For example, nitration followed by reduction can introduce an amino group, which can then be further modified.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for the C-C bond formation on the benzene ring of benzenesulfonamides. acs.orgnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, providing access to a broad range of analogues with potentially different biological activities. The general scheme for a Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com

Divergent and Convergent Syntheses of the 2-Thiazolyl Moiety

The thiazole ring is another key component of the target molecule, and its synthesis can be achieved through various classical and modern cyclization reactions.

Hantzsch Thiazole Synthesis and its Modifications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazoles. chemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. chemhelpasap.com

The reaction conditions for the Hantzsch synthesis can be varied, with different solvents and temperatures being employed to optimize the yield. nih.gov Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields. nih.gov Furthermore, modifications to the classical Hantzsch synthesis have been developed to improve its efficiency and scope. For instance, carrying out the reaction under acidic conditions can alter the regioselectivity of the cyclization. rsc.org One-pot, multi-component variations of the Hantzsch synthesis have also been reported, offering a more environmentally friendly and efficient approach. nih.govresearchgate.net

α-HaloketoneThioamideReaction ConditionsProductYield (%)Reference
2-BromoacetophenoneThioureaMethanol, 100 °C, 30 min2-Amino-4-phenylthiazoleHigh chemhelpasap.com
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol, 90 °C, 30 min (Microwave)N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine95 nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and BenzaldehydeSilica supported tungstosilisic acid, Ethanol/Water, 65 °CSubstituted Hantzsch thiazole derivative79-90 nih.gov

Alternative Cyclization Reactions for Thiazole Ring Formation

Besides the Hantzsch synthesis, other cyclization reactions have been developed for the formation of the thiazole ring. The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. pharmaguideline.comwikipedia.orgnih.govexpertsmind.com This method is particularly useful for synthesizing thiazoles with a specific substitution pattern that may not be easily accessible through the Hantzsch route.

Domino and multicomponent reactions have emerged as powerful strategies for the efficient synthesis of complex heterocyclic systems, including thiazoles. nih.govacs.orgnih.govbepls.comresearchgate.net These reactions involve a cascade of transformations in a single pot, often leading to high atom economy and reduced waste. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can afford 2-aminothiazoles in high yields under microwave irradiation. organic-chemistry.org Multicomponent reactions involving, for instance, an aldehyde, an amine, and a sulfur source can also lead to the formation of highly substituted thiazoles in a single step. iau.irnih.govmedmedchem.com

Coupling Strategies for Integrating Benzenesulfonamide and Thiazolyl Components

The core structure of this compound consists of a benzenesulfonamide moiety linked to a thiazole ring. The key synthetic challenge lies in the efficient formation of the bond connecting these two heterocyclic and aromatic systems. This is typically the sulfonamide (SO₂-N) bond or a carbon-carbon bond between the phenyl and thiazolyl rings.

The most direct and widely employed method for synthesizing the this compound scaffold is through C-N bond formation, specifically by N-sulfonylation of 2-aminothiazole with a substituted benzenesulfonyl chloride. This reaction forms the critical sulfonamide linkage.

A common procedure involves reacting 2-aminothiazole with a suitable 4-substituted benzenesulfonyl chloride in the presence of a base. nih.gov For instance, the synthesis of analogues like 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide and 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide is achieved by heating 2-aminothiazole with the corresponding sulfonyl chloride in an aqueous solution containing sodium acetate, which acts as a base. nih.gov

While direct N-sulfonylation is prevalent, advanced C-C cross-coupling reactions represent a powerful alternative for creating analogues. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and C-H activation/C-H coupling, offer versatile methods for connecting the two ring systems. For example, a palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed to link benzothiazoles with other heterocycles like thiazoles and thiophenes, demonstrating the feasibility of such strategies for complex heteroaromatic systems. rsc.org These methods allow for the late-stage introduction of the thiazole moiety onto a pre-functionalized benzenesulfonamide ring or vice versa, providing significant flexibility in generating diverse analogues.

Another established route to related structures involves the Hantzsch thiazole synthesis. wikipedia.orgnih.govresearchgate.net This method constructs the thiazole ring itself from precursors. In the context of the target molecule, this could involve reacting a thioamide with an α-haloketone that already bears the benzenesulfonamide group. A multi-step synthesis of thiazole derivatives bearing a benzenesulfonamide moiety has been reported where the final step is a Hantzsch thiazole synthesis using various thiourea derivatives. nih.govresearchgate.net

Optimizing reaction conditions is paramount to maximize product yield and purity while minimizing reaction times and by-product formation. For the N-sulfonylation of 2-aminothiazole, key parameters include the choice of solvent, base, temperature, and reaction time.

Studies show that heating the reaction mixture to 80-85 °C is effective. nih.gov The use of sodium acetate in water provides a simple and effective basic medium for the reaction, leading to the precipitation of the product upon completion, which can then be isolated by filtration. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 8 hours depending on the specific substrates. nih.gov The choice of solvent is also critical; while water is used in some protocols, other syntheses of related sulfonamides employ organic solvents like dimethylformamide (DMF). nih.gov

For cross-coupling reactions, optimization involves screening catalysts, ligands, bases, and solvents. In palladium-catalyzed couplings, factors such as the palladium source (e.g., Pd(OAc)₂), ligands (e.g., phosphine-based), and bases (e.g., K₂CO₃, Cs₂CO₃) are meticulously adjusted to achieve high efficiency. rsc.org The optimization of conditions for the synthesis of a related triazole derivative involved screening various bases and solvents, finding that a triethylamine/DMF system provided the best yield. mdpi.com Such systematic optimization is crucial for the successful application of these advanced coupling strategies.

Table 1: Optimization of N-Sulfonylation Conditions for this compound Analogues

Analogue Sulfonyl Chloride Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Methyl 4-Methylbenzenesulfonyl chloride Sodium Acetate Water 80-85 4 83 nih.gov
4-Methoxy 4-Methoxybenzenesulfonyl chloride Sodium Acetate Water 80-85 8 82 nih.gov
4-Fluoro 4-Fluorobenzenesulfonyl chloride Sodium Acetate Water 80-85 8 82 nih.gov
4-Bromo 4-Bromobenzenesulfonyl chloride Sodium Acetate Water 80-85 8 88 nih.gov
4-Nitro 4-Nitrobenzenesulfonyl chloride Sodium Acetate Water 80-85 4 70 nih.gov

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This is particularly relevant in pharmaceutical manufacturing, where large quantities of materials are used.

The application of green chemistry principles aims to reduce waste, avoid hazardous substances, and improve energy efficiency. Several green methodologies have been developed for the synthesis of sulfonamides. tandfonline.comresearchgate.net

One approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases. rsc.org Another significant advancement is the use of solvent-free, mechanochemical methods. A one-pot, solvent-free synthesis of sulfonamides using a ball mill has been demonstrated, which significantly reduces waste, as indicated by a much lower E-factor (environmental factor) compared to traditional solution-based methods. rsc.org

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. For sulfonamide synthesis, novel catalytic systems have been developed to improve sustainability.

One such system employs a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. acs.org A key advantage of this catalyst is its magnetic property, which allows for easy separation from the reaction mixture and subsequent reuse, thereby minimizing waste and cost. acs.org Such catalytic approaches represent a significant step towards more efficient and environmentally responsible synthesis of sulfonamide-containing compounds.

Stereoselective Synthesis and Chiral Resolution Strategies (If applicable to derivatives)

While the parent compound this compound is achiral, many of its biologically active derivatives may possess stereocenters. The synthesis of such chiral derivatives often requires stereoselective methods to produce a single enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.

For derivatives where a stereocenter is introduced, for example, on a substituent attached to the thiazole or benzene ring, asymmetric synthesis strategies become critical. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For instance, in the synthesis of thiazolone-benzenesulfonamide inhibitors, derivatives were created by reacting with α-bromo esters, some of which could be chiral, leading to products with stereocenters at the 5-position of the thiazolone ring. nih.gov

If a racemic mixture is produced, chiral resolution strategies are employed to separate the enantiomers. These methods include classical resolution via diastereomeric salt formation with a chiral resolving agent, or chromatographic separation using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The development of efficient stereoselective syntheses and resolution methods is a key consideration for any chiral analogues of this compound intended for pharmaceutical use.

Chemical Reactivity, Derivatization, and Transformation Studies of 4 2 Thiazolyl Benzenesulfonamide

Elucidation of Reaction Mechanisms at the Sulfonamide Nitrogen Center

The sulfonamide nitrogen in 4-(2-thiazolyl)benzenesulfonamide, also known as sulfathiazole (B1682510), is a key site for chemical modifications that can significantly alter the molecule's properties. Its reactivity is influenced by the acidic nature of the N-H proton and the electron-withdrawing effects of the adjacent sulfonyl group.

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, participating in various substitution reactions. These reactions are fundamental for creating a diverse library of derivatives.

Acylation: The sulfonamide nitrogen can be acylated, for instance, through reaction with sulfonyl chlorides in the presence of a base like pyridine. nih.gov This process, known as sulfonylation, attaches another sulfonyl group to the nitrogen. A general procedure involves dissolving the parent compound in dry pyridine, adding the appropriate sulfonyl chloride, and stirring the mixture at room temperature. nih.gov

Alkylation: Alkylation of the sulfonamide nitrogen introduces an alkyl group, which can modify the compound's pharmacological characteristics. nih.gov This reaction is typically carried out by treating the sulfonamide with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride), in the presence of a base like calcium hydride in a solvent like dimethylformamide (DMF). nih.gov The versatility of this reaction allows for the synthesis of a wide range of N-alkylated derivatives. nih.gov

Arylation: While less common than acylation and alkylation, arylation at the sulfonamide nitrogen can be achieved. For instance, palladium-catalyzed direct arylation has been used on thiazole (B1198619) derivatives, suggesting a potential pathway for introducing aryl groups onto the sulfonamide nitrogen of related compounds under suitable conditions. neliti.com

Table 1: Examples of Reactions at the Sulfonamide Nitrogen

Reaction TypeReagents and ConditionsProduct TypeReference
Acylation Substituted sulfonyl chloride, pyridine, room temperatureN-Acylated sulfonamide nih.gov
Alkylation Benzyl chloride, calcium hydride, DMFN-Benzylated sulfonamide nih.gov
Arylation Aryl bromides, Pd(OAc)₂, low catalyst concentrationN-Arylated sulfonamide neliti.com

The sulfonamide group (-SO₂NH-) confers acidic properties upon the attached proton. This acidity is a crucial determinant of the molecule's behavior in biological systems and its potential to form salts and other complexes.

The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This deprotonation results in the formation of a sodium salt, as seen in the case of 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt (Sulfathiazole sodium). nih.gov The ability to form such salts is important for pharmaceutical formulations.

Proton transfer dynamics are central to the interaction of sulfonamides with other molecules. Studies on related compounds, like sulfamethazine, have shown that they readily form proton-transfer compounds with strong organic acids such as picric acid and 5-nitrosalicylic acid. nih.gov In these complexes, a proton is transferred from the acid to a basic site on the sulfonamide molecule, often one of the heterocyclic nitrogen atoms. nih.govmdpi.com These interactions are typically stabilized by a network of hydrogen bonds. nih.gov For this compound, protonation is expected to occur easily at the N3 position of the thiazole ring due to the available lone pair of electrons on the nitrogen. pharmaguideline.com

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle with its own distinct reactivity profile, influenced by the presence of both nitrogen and sulfur atoms. wikipedia.orgnumberanalytics.com

The thiazole ring can undergo electrophilic aromatic substitution, although its reactivity is intermediate between that of more reactive heterocycles like thiophene (B33073) and less reactive ones like pyridine. slideshare.net The substitution pattern is directed by the heteroatoms within the ring.

Position of Attack: Electrophilic attack on the thiazole ring generally occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.combrainly.in If the C5 position is already occupied, electrophiles are less likely to attack other positions. pharmaguideline.com

Common Reactions: Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. slideshare.netnumberanalytics.com

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS). numberanalytics.com

Nitration: Nitration can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Sulfonation requires vigorous conditions, using sulfuric acid and oleum. slideshare.net

Friedel-Crafts Acylation: This reaction can also occur on the thiazole ring in the presence of a Lewis acid catalyst. numberanalytics.com

The benzenesulfonamide (B165840) substituent at the C2 position is electron-withdrawing, which generally deactivates the thiazole ring towards electrophilic attack.

Table 2: General Electrophilic Aromatic Substitution Reactions on Thiazole

ReactionReagent(s)Typical Position of SubstitutionReference
Halogenation N-Bromosuccinimide (NBS)C5 numberanalytics.com
Nitration Nitric Acid / Sulfuric AcidC5 numberanalytics.com
Sulfonation Sulfuric Acid / OleumC5 slideshare.net
Friedel-Crafts Acylation Acyl Halide / Lewis AcidC5 numberanalytics.com

While less common than electrophilic substitution, the thiazole ring can be subject to nucleophilic attack, particularly when activated by appropriate substituents. numberanalytics.com

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is rare but can happen, typically at the C2 position, especially if a good leaving group is present. pharmaguideline.combrainly.in Organolithium compounds can deprotonate the C2 position, creating a nucleophilic carbon that can then react with various electrophiles. pharmaguideline.com

Ring-Opening Reactions: The thiazole ring can be opened under specific reaction conditions.

Reductive Cleavage: Treatment with sodium in liquid ammonia (B1221849) can cause reductive cleavage of the thiazole ring. researchgate.net The specific products formed depend on the substituents present on the ring. researchgate.net

Oxidative Ring-Opening: An oxidative ring-opening of benzothiazole (B30560) derivatives to acylamidobenzene sulfonate esters has been demonstrated using reagents like magnesium monoperoxyphthalate in alcohol solvents. researchgate.net

Cycloaddition and Rearrangement: In some cases, thiazoles can undergo cycloaddition reactions that are followed by a series of ring-opening and ring-closing steps, ultimately leading to different heterocyclic systems. wikipedia.org

Functional Group Interconversions on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule offers additional sites for chemical modification, primarily on the benzene (B151609) ring and at the amino group (in the case of sulfathiazole). fiveable.mesolubilityofthings.comnih.gov

Functional group interconversions are key strategies in organic synthesis to transform one functional group into another. vanderbilt.eduyoutube.com For the 4-aminobenzenesulfonamide part of sulfathiazole, several transformations are possible.

Reactions of the Amino Group: The primary aromatic amine group (-NH₂) is a versatile functional handle.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. nih.gov This diazonium salt is a valuable intermediate that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions.

Modification of Substituents: In synthetic analogues, substituents on the benzene ring can be interconverted. For example, a nitro group can be reduced to an amino group using reagents like iron or zinc metal in acidic conditions. youtube.com An acetyl group can be introduced via Friedel-Crafts acylation and subsequently modified. nih.gov

Table 3: Potential Functional Group Interconversions on the 4-Aminobenzenesulfonamide Moiety

Starting GroupReagentsResulting GroupReaction TypeReference
Amino (-NH₂)NaNO₂, HCl (0 °C)Diazonium (-N₂⁺)Diazotization nih.gov
Diazonium (-N₂⁺)CuCl / CuBr / CuCNChloro (-Cl) / Bromo (-Br) / Cyano (-CN)Sandmeyer Reaction
Nitro (-NO₂)Fe or Zn, HClAmino (-NH₂)Reduction youtube.com
Benzene RingConc. H₂SO₄Sulfonic Acid (-SO₃H)Sulfonation youtube.com

Modifications of the Sulfonyl Group (-SO2NH2)

The sulfonamide group is a key pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.net Alkylation of the sulfonamide nitrogen in 2-aminothiazole (B372263) derivatives has been shown to enhance pharmacological characteristics such as potency and duration of action. nih.gov For instance, the synthesis of N-benzyl-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide from 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide demonstrates a common strategy to modify the sulfonyl group. nih.gov This modification can significantly impact the compound's interaction with biological targets.

Substituent Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound is influenced by the electronic properties of its substituents. Substituents can either activate the ring, making it more susceptible to electrophilic substitution, or deactivate it. unizin.org

Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, thereby increasing its reactivity towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. unizin.org

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less reactive. These groups generally direct incoming electrophiles to the meta position. unizin.orglibretexts.org

The thiazolyl and sulfonamide groups attached to the benzene ring in this compound are both electron-withdrawing. The sulfonamide group is a deactivating, meta-directing group. The thiazole ring's effect is more complex, but it generally acts as an electron-withdrawing group. Therefore, electrophilic aromatic substitution on the benzene ring of this compound is expected to be less facile than on benzene itself and would likely occur at the meta position relative to the sulfonamide group.

Studies on related substituted benzenes show that the nature of the substituent significantly impacts the rate and orientation of reactions like nitration. unizin.org For example, a hydroxyl (-OH) group can make the ring 1000 times more reactive than benzene, while a nitro (-NO2) group can make it over 10 million times less reactive. unizin.org

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues and hybrid molecules of this compound is a common strategy in drug discovery to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.gov

Isosteric Replacements and Bioisosteric Modifications

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry involving the replacement of an atom or group of atoms with another that has similar physicochemical properties, with the goal of retaining or improving biological activity. sci-hub.seu-tokyo.ac.jp

Classical Isosteres: These have a similar size and electronic configuration. For example, replacing a hydrogen atom with a fluorine atom is a common isosteric replacement due to their similar van der Waals radii. u-tokyo.ac.jp

Non-classical Isosteres (Bioisosteres): These are structurally distinct but elicit a similar biological response. sci-hub.senih.gov An example is the replacement of an amide moiety with a triazole ring. sci-hub.se

In the context of this compound, isosteric modifications can be applied to various parts of the molecule. For instance, the thiazole ring could potentially be replaced by other five-membered heterocycles like thiadiazole or oxazole. epa.gov Similarly, the sulfonamide group can be replaced by other acidic functional groups.

Linker Chemistry and Conjugation Strategies for Probes

The development of molecular probes often involves linking the core molecule to a reporter group, such as a fluorophore or a biotin (B1667282) tag. This requires specific linker chemistry and conjugation strategies. For this compound, the amino group or the sulfonamide nitrogen could serve as potential points for linker attachment. For example, N-sulfamoylphenyl- and N-sulfamoylphenyl-N-thiazolyl-β-alanines and their derivatives have been synthesized, demonstrating the use of linkers to create more complex molecules. mdpi.com The choice of linker is crucial as it can influence the solubility, stability, and biological activity of the resulting probe.

Photochemical and Electrochemical Transformations

Information regarding the specific photochemical and electrochemical transformations of this compound is limited in the provided search results. However, the general principles of photochemistry and electrochemistry can be applied to predict potential reactions. The aromatic rings and the thiazole moiety are potential sites for photochemical reactions, such as photoisomerization or photocyclization, upon absorption of UV light. Electrochemical studies could reveal the oxidation and reduction potentials of the molecule, providing insights into its electron transfer properties.

Advanced Structural Elucidation and Solid State Characterization of 4 2 Thiazolyl Benzenesulfonamide and Its Complexes

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state architecture of 4-(2-Thiazolyl)benzenesulfonamide and its analogs is significantly influenced by a variety of non-covalent interactions. Hydrogen bonding and π-π stacking are particularly important in dictating the crystal packing and, consequently, the physical properties of these compounds.

In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, adjacent molecules are connected by C—H···O and N—H···O hydrogen bonds, forming chains. nsf.gov The study of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide (B165840) (SATH) also highlights the role of weak intermolecular interactions, which were investigated using topological studies like Reduced Density Gradient (RDG) analysis. researchgate.net Furthermore, π-π interactions between aromatic rings, such as pyridinium (B92312) and adjacent pyridyl rings, can contribute to the formation of extended structures, as seen in some related heterocyclic compounds. nsf.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical and materials science. While specific studies on the polymorphism and co-crystallization of this compound are not extensively detailed in the provided results, the investigation of different crystalline forms is a logical extension of single-crystal X-ray diffraction studies. The existence of different intermolecular interaction motifs suggests the potential for polymorphic forms under varying crystallization conditions. The ability of sulfonamides to form hydrogen bonds also makes them prime candidates for co-crystallization with other molecules to modify their physicochemical properties.

Spectroscopic Investigations for Molecular Architecture Confirmation

A suite of spectroscopic techniques is indispensable for confirming the molecular architecture of this compound and its derivatives, providing complementary information to diffraction methods.

Advanced NMR Spectroscopic Techniques (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution and the solid state. For various benzenesulfonamide derivatives, 1H and 13C NMR spectra have been instrumental in confirming their synthesized structures. rsc.orgnih.gov For example, the 1H NMR spectrum of a 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide derivative showed characteristic signals at δ 7.64 (d, J = 8.4 Hz, 2H) and 3.76 (s, 3H), corresponding to the aromatic protons and methoxy (B1213986) group, respectively. rsc.org

Advanced techniques like 2D-NMR would provide further insights into the connectivity of atoms within the molecule. Solid-state NMR (SSNMR) is particularly valuable for studying the structure of materials in their native solid form, especially for large and complex systems or to investigate polymorphism. nih.govnih.gov Recent advancements in ultra-high field SSNMR have enabled unprecedented resolution for large biomolecules, a technology that could be applied to study complexes of this compound. nih.gov

Table 1: Representative 1H and 13C NMR Data for Benzenesulfonamide Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
4-Chloro-N-phenylbenzenesulfonamide7.72 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H)139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 rsc.org
4-Methoxy-N-phenylbenzenesulfonamide7.74 (d, J = 8.8 Hz, 2H), 7.29 (br, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.11-7.06 (m, 3H), 6.88 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H)163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 rsc.org
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H)166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3 nih.gov

Vibrational Spectroscopy: FTIR and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The FTIR spectra of various N-(thiazol-2-yl)benzenesulfonamide derivatives have been recorded to identify characteristic vibrational modes. nih.gov For example, in 4-methyl-N-(thiazol-2-yl)benzenesulfonamide, characteristic bands were observed for sp2 C-H stretching (3065 cm-1), sp3 C-H stretching (2923 cm-1), aromatic C=C bending (1620 cm-1), and S=O stretching (1350 cm-1). nih.gov

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of experimental vibrational bands. researchgate.netnih.gov For (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, both FT-Raman and infrared spectra were analyzed in conjunction with theoretical investigations. researchgate.net The study of 2-amino-4-methylthiazole (B167648) using matrix isolation FTIR spectroscopy combined with DFT calculations allowed for the detailed assignment of its vibrational spectra and the characterization of its photoproducts. mdpi.com

Table 2: Characteristic FTIR Frequencies for Substituted N-(thiazol-2-yl)benzenesulfonamides

Compoundsp2 C–H Str. (cm-1)sp3 C–H Str. (cm-1)Ar C=C Bend. (cm-1)S=O Str. (cm-1)Reference
4-Methyl-N-(thiazol-2-yl)benzenesulfonamide3065292316201350 nih.gov
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide3062292916181380 nih.gov
4-Chloro-N-(thiazol-2-yl)benzenesulfonamide3106295116201319 nih.gov
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide3099299616241380 nih.gov
4-Nitro-N-(thiazol-2-yl)benzenesulfonamide3070299916231380 nih.gov
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide3121295416261303 nih.gov

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides. nih.govnih.gov

The fragmentation of deprotonated sulfonamides often involves the loss of a neutral sulfur dioxide (SO2) molecule. nist.gov However, more complex fragmentation pathways, including rearrangements, have also been observed. nih.govnist.gov For example, the fragmentation of deprotonated N-phenyl benzenesulfonamide involves the loss of SO2 to form an anilide anion. nist.gov Tandem mass spectrometry (MS/MS and MS3) experiments are crucial for identifying characteristic fragments and proposing systematic fragmentation pathways for different classes of compounds. nih.gov

High-resolution mass spectrometry can confirm the molecular weight with high accuracy. Furthermore, isotopic analysis using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be used for source tracking and to study the degradation of sulfonamides in the environment. nih.gov

Supramolecular Assembly and Self-Organization Studies

The ability of this compound and its derivatives to form ordered, non-covalently bonded structures is a key area of research, underpinning their application in materials science and medicinal chemistry. These studies focus on the intricate intermolecular forces that govern the assembly of molecules into larger, functional architectures.

The design of host-guest systems involving thiazole (B1198619) and benzenesulfonamide moieties leverages specific intermolecular interactions to achieve molecular recognition and complexation. The thiazole ring, with its heteroatoms, and the sulfonamide group, capable of strong hydrogen bonding, serve as key recognition sites.

Recent approaches have explored the use of macrocyclic hosts, such as pillararenes and cucurbiturils, to encapsulate guest molecules containing thiazole units. Pillar epa.govarenes, for instance, possess a hydrophobic cavity suitable for binding signaling molecules that contain a thiazole ring, such as 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde. aalto.fi The binding within these host-guest systems is often driven by a combination of hydrophobic interactions and hydrogen bonding between the host's rim functionalities (e.g., hydroxyethyl (B10761427) groups) and the guest's acceptor groups. aalto.fi

Another strategy involves complexation with biomolecules. Derivatives of N-(thiazol-2-yl)benzenesulfonamide have been studied in conjunction with cell-penetrating peptides like octaarginine. nih.gov In this system, the peptide acts as a host or carrier, forming a non-covalent complex with the sulfonamide derivative. The formation of this complex demonstrates a distinctive mode of interaction that is not merely the sum of its components, highlighting the specificity of the recognition between the peptide and the thiazole-benzenesulfonamide structure. nih.gov Characterization of these host-guest systems relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and phase solubility studies to confirm complexation and determine binding affinities. researchgate.net

The molecular structure of this compound provides the necessary functionalities for directed self-assembly through specific and predictable non-covalent interactions. In the solid state, hydrogen bonding is a dominant force, leading to the formation of well-defined supramolecular architectures.

Studies on related thiazolo[3,2-a]pyrimidine structures reveal that intermolecular hydrogen bonds are crucial in crystal packing. mdpi.comresearchgate.net For example, H-bonds between a hydroxyl group acting as a donor and a pyrimidine (B1678525) nitrogen atom acting as an acceptor can lead to the formation of centrosymmetric racemic dimers or infinite one-dimensional (1D) zigzag homochiral chains. mdpi.com The choice of solvent (aprotic vs. protic) during crystallization can influence the resulting supramolecular structure. mdpi.comresearchgate.net

In addition to strong hydrogen bonds, weaker interactions such as chalcogen bonding (involving the sulfur atom of the thiazole ring), C-H···π interactions, and π-π stacking also play significant roles in stabilizing the crystal lattice. mdpi.comresearchgate.net The interplay of these forces can result in complex two-dimensional (2D) layers or stacked 1D chains. researchgate.net This self-assembly is not random but is a process of molecular recognition, where each molecule selectively interacts with its neighbors to form the most thermodynamically stable arrangement. This principle of self-organization is fundamental to crystal engineering and the design of materials with specific solid-state properties.

Electronic Structure Characterization (e.g., UV-Vis Absorption, Fluorescence Spectroscopy for excited states)

The electronic properties of this compound and its derivatives are determined by the arrangement of their molecular orbitals. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are essential tools for probing the electronic transitions between these orbitals, providing insight into the molecule's structure and potential for photo-reactivity.

The absorption of ultraviolet or visible light promotes an electron from a lower-energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). up.ac.za For organic compounds containing aromatic rings and heteroatoms, these absorptions are typically associated with π→π* and n→π* electronic transitions. researchgate.net

In derivatives of this compound, the UV-Vis spectra are characterized by strong absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. For instance, a Schiff base derivative, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide, exhibits a prominent absorption peak around 340 nm in the gas phase, which is attributed to these π-system transitions. researchgate.net The parent benzenesulfonamide molecule shows absorption maxima at approximately 218 nm and 264 nm. sielc.com The specific wavelength of maximum absorbance (λmax) is sensitive to the molecular structure and the solvent environment.

Table 1: UV-Vis Absorption Data for this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound λmax (nm) Solvent/Phase Transition Type Reference
(E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide 340 Gas Phase π→π* researchgate.net
Benzenesulfonamide 218, 264 Not Specified Not Specified sielc.com
4-dodecylbenzenesulfonyl azide (B81097) monomer ~300 CH₂Cl₂ Not Specified researchgate.net
2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole 337 Methanol π→π* nih.gov

Fluorescence spectroscopy provides information about the molecule's excited states after light absorption. Following excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum reveals the energy difference between the excited and ground states. Some derivatives exhibit dual fluorescence, where two distinct emission bands are observed. This phenomenon is often linked to processes such as intramolecular charge transfer (CT), conformational changes in the excited state, or the formation of molecular aggregates (excimers). nih.govuj.edu.pl For example, studies on related 1,3,4-thiadiazole (B1197879) analogs have shown that dual fluorescence can be induced by changes in solvent polarity or pH, which facilitate aggregation and charge transfer effects. nih.govuj.edu.pl The fluorescence lifetime, which is the average time the molecule spends in the excited state, is also a key parameter that can be measured to understand the dynamics of excited-state processes. uj.edu.pl

Table 2: Fluorescence Emission Data for Related Heterocyclic Compounds This table is interactive. You can sort and filter the data.

Compound Emission λmax (nm) Conditions Phenomenon Reference
2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) ~406 In Methanol Single Emission nih.gov
FABT in Triton X-100 micellar system >406 (second band) Aqueous/Micellar Dual Fluorescence / Aggregation nih.gov
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol Not specified Aqueous, pH < 7 Dual Fluorescence / CT uj.edu.pl

Computational and Theoretical Chemistry Investigations of 4 2 Thiazolyl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-Thiazolyl)benzenesulfonamide. These in silico techniques allow for the detailed exploration of the molecule's behavior, guiding the development of new derivatives with enhanced properties. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular geometry and electronic properties of sulfathiazole (B1682510) and its derivatives. nih.gov The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for optimizing the structural coordinates of these compounds without any symmetrical constraints. nih.gov This process minimizes the energy of the ligand, which is a crucial step for preparing the molecule for further analysis, such as molecular docking, by determining its most stable three-dimensional shape. nih.gov

The optimization process yields key data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental values derived from techniques like X-ray crystallography, with minor discrepancies often attributed to crystal lattice distortions in the solid state. researchgate.net For instance, DFT calculations can accurately predict the bond lengths within the thiazole (B1198619) and benzene (B151609) rings, as well as the geometry of the sulfonamide group. researchgate.net The calculated vibrational spectra from optimized geometries can also be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for Sulfonamide Derivatives (Illustrative)

Parameter Typical Calculated Value (Å or °) Method
S-O Bond Length ~1.45 Å DFT/B3LYP
S-N Bond Length ~1.65 Å DFT/B3LYP
C-S (Thiazole) Bond Length ~1.78 Å DFT/BLYP
C=N (Thiazole) Bond Length ~1.31 Å DFT/BLYP
S-N-C Bond Angle ~120° DFT/B3LYP
O-S-O Bond Angle ~120° DFT/B3LYP

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

While DFT is highly efficient, ab initio methods are employed for achieving higher accuracy in thermochemical and spectroscopic predictions. These methods, which are based on first principles without empirical parameterization, are crucial for creating benchmark data. High-level composite methods can be used to calculate gas-phase standard enthalpy of formation, entropy, and heat capacity with great precision. nih.gov

For this compound, ab initio calculations are valuable for refining the understanding of its polymorphic forms. The different crystal forms (polymorphs) of sulfathiazole arise from subtle differences in molecular conformation and intermolecular interactions, leading to distinct energetic stabilities. researchgate.net Ab initio structure determination has been successfully used to solve the crystal structure of sulfathiazole polymorphs from experimental data, such as high-resolution synchrotron X-ray powder diffraction, providing a definitive basis for computational modeling. manchester.ac.uk These accurate structural models are then used for precise spectroscopic predictions, which can help interpret experimental vibrational spectra and understand how intermolecular interactions, like hydrogen bonding, influence the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com

For sulfathiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that less energy is required for electronic excitation, implying higher reactivity. nih.gov This analysis helps explain the charge transfer interactions that occur within the molecule. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be calculated using Koopman's approximation: nih.gov

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A global measure of electrophilic power.

Furthermore, the Fukui function can be calculated to provide a visual representation of charge distribution and to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. tandfonline.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital; related to nucleophilicity.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital; related to electrophilicity.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) Measures resistance to deformation or change; molecules with a large HOMO-LUMO gap are "harder".
Electrophilicity Index (ω) Quantifies the global electrophilic nature of the molecule.

This table summarizes key concepts in FMO analysis as applied to chemical compounds. nih.govtandfonline.comyoutube.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Computational methods are essential for exploring the molecule's flexibility and identifying its stable conformational states.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules and atoms over time. researchgate.net For sulfathiazole and its derivatives, MD simulations provide detailed, atomic-level insights into their interactions with biological targets, such as proteins. ajgreenchem.com These simulations can test the stability of a ligand-protein complex, revealing whether the ligand undergoes significant conformational changes upon binding. tandfonline.comajgreenchem.com

In these simulations, the system's trajectory is calculated by integrating Newton's laws of motion, with forces typically derived from a molecular mechanics force field. researchgate.net This allows for the sampling of a wide range of molecular conformations, providing a dynamic picture of the molecule's behavior. Analysis of MD trajectories for sulfathiazole derivatives in complex with proteins can reveal the stability of the complex, the nature of key interactions (like hydrogen bonding and hydrophobic interactions), and the flexibility of different parts of the protein and ligand. nih.govajgreenchem.com

Torsional Angle Landscapes and Energy Minima Identification

The conformational flexibility of this compound is largely governed by the rotation around its single bonds, described by torsional (or dihedral) angles. nih.gov The landscape of potential energy as a function of these torsional angles dictates the molecule's preferred shapes. researchgate.net

Computational scans of key dihedral angles can be performed to map the potential energy surface. For example, the potential energy associated with the rotation around the S-C bond connecting the benzenesulfonamide (B165840) and thiazole moieties (e.g., C2-C3-S14-N17 dihedral angle) has been calculated using DFT at the B3LYP/6–311++G(d,p) level. researchgate.net The resulting energy profile reveals the locations of energy minima, which correspond to stable, low-strain conformations, and energy barriers, which represent the energy required to transition between these conformations. researchgate.netresearchgate.net

This conformational flexibility is directly responsible for the existence of multiple polymorphs of sulfathiazole, as different crystal packing arrangements can stabilize different molecular conformations. researchgate.netresearchgate.net Identifying these low-energy minima is crucial for understanding crystallization processes and for designing molecules with specific desired three-dimensional structures.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Sulfathiazole
Sulfamethoxazole

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on density functional theory (DFT), have become indispensable tools for the accurate prediction of spectroscopic properties, offering a direct comparison with experimental data and aiding in the structural elucidation of complex molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a powerful approach for verifying molecular structures. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable technique for calculating NMR parameters. researchgate.netnih.gov For molecules like sulfathiazole, a close analog of this compound, chemical shieldings are computed and then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts. rsc.org

Calculations are typically performed on optimized molecular geometries. rsc.org The choice of the functional and basis set, for instance, B3LYP with the 6-311+G(d,p) basis set, is crucial for achieving high accuracy. rsc.org Environmental effects, such as the solvent, can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). scispace.com For flexible molecules, it is important to consider a conformational ensemble and perform Boltzmann averaging of the calculated NMR parameters to obtain values that are representative of the molecule's behavior in solution. scispace.com

A comparative study on benzothiazoles and related structures highlighted that calculated chemical shifts generally show a good correlation with experimental values across different solvents. nih.gov The mean absolute error is a key metric for evaluating the accuracy of the predictions. nih.gov

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfathiazole

AtomCalculated ¹H Chemical ShiftAtomCalculated ¹³C Chemical Shift
H (Amine)5.89C (Thiazole, C-S)168.9
H (Aromatic, ortho to SO₂)7.75C (Aromatic, C-S)152.1
H (Aromatic, meta to SO₂)6.70C (Aromatic, C-N)129.5
H (Thiazole, C4-H)7.20C (Aromatic, ortho to SO₂)127.8
H (Thiazole, C5-H)6.75C (Aromatic, meta to SO₂)114.0
--C (Thiazole, C4)138.0
--C (Thiazole, C5)108.0

Data is illustrative and based on typical values found in computational studies of sulfathiazole. The specific values can vary depending on the level of theory and computational details.

Vibrational Frequency Calculations and Spectroscopic Fingerprint Generation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. researchgate.net Computational methods, particularly DFT, are extensively used to calculate these vibrational frequencies and to aid in the assignment of experimental spectra. researchgate.net

The process involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of the harmonic vibrational frequencies. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical models. researchgate.net

For a molecule like (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, a related compound, the calculated vibrational wavenumbers using the B3LYP functional show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonamide Derivative

Vibrational ModeCalculated Frequency (B3LYP)Description
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=N)1620Imine C=N stretching
νas(SO₂)1340Asymmetric SO₂ stretching
νs(SO₂)1160Symmetric SO₂ stretching
ν(C-S)700C-S stretching

This data is representative of typical vibrational frequencies for benzenesulfonamide derivatives and is intended for illustrative purposes.

Molecular Docking and Dynamics Simulations for Target Binding Mechanisms (in silico modeling)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. ajgreenchem.comekb.eg These methods are fundamental in drug discovery and design, providing insights into the binding mode, affinity, and stability of the ligand-protein complex. ajgreenchem.com

Ligand-Protein Interaction Profiling at the Atomic Level

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. ekb.egnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. ajgreenchem.com

Studies on sulfathiazole and its derivatives have identified key interactions with various protein targets. For example, in the binding of sulfathiazole derivatives to dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis in bacteria, the sulfonamide group is often observed to form hydrogen bonds with conserved residues in the active site. ekb.egnih.gov The thiazole ring can engage in hydrophobic and π-stacking interactions with aromatic residues of the protein. ajgreenchem.com

MD simulations can then be used to refine the docked pose and to assess the stability of the ligand-protein complex over time. ajgreenchem.com These simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the protein and the role of water molecules in the binding interface. ajgreenchem.com

Table 3: Potential Ligand-Protein Interactions for a Thiazolyl-Benzenesulfonamide Scaffold

Interaction TypeInteracting Ligand MoietyPotential Interacting Protein Residues
Hydrogen BondingSulfonamide NH and SO₂ oxygensAspartic Acid, Glutamic Acid, Serine, Threonine
Hydrophobic InteractionsPhenyl ring, Thiazole ringLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ring, Thiazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Electrostatic InteractionsSulfonamide groupArginine, Lysine

Binding Affinity Prediction and Rational Design Strategies

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol). ajgreenchem.com While these scores are useful for ranking potential ligands, more accurate methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be employed for more rigorous binding affinity predictions, although they are computationally more demanding.

The insights gained from docking and MD simulations are crucial for rational drug design. ajgreenchem.com By understanding the key interactions that contribute to binding, medicinal chemists can design new derivatives with improved potency and selectivity. For instance, if a particular hydrophobic pocket is not fully occupied by the ligand, a substituent can be added to the ligand to fill this pocket and enhance binding. Similarly, if a hydrogen bond is predicted to be important, the ligand can be modified to optimize this interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Focus on computational aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are valuable for predicting the activity or properties of new, untested compounds, thereby guiding the synthesis of more potent or suitable molecules. nih.gov

The development of a QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical representations of the chemical structure, encoding information about the topology, geometry, and electronic properties of the molecules. Finally, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity or property. scispace.com

For sulfonamides containing a thiazole moiety, QSAR studies have been performed to understand the structural requirements for various biological activities. nih.gov These studies often highlight the importance of descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric features (e.g., molecular volume, surface area). nih.gov The resulting QSAR equations can then be used to predict the activity of new derivatives and to prioritize which compounds to synthesize and test. scispace.com

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Sulfonamides

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and size
TopologicalWiener index, Kier & Hall shape indicesMolecular branching and connectivity
GeometricalMolecular surface area, Molecular volume3D shape and size of the molecule
ElectronicDipole moment, Partial charges, HOMO/LUMO energiesDistribution of electrons and reactivity
PhysicochemicalLogP, Molar refractivityLipophilicity and polarizability

Development of Descriptors and Statistical Models

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of thiazolyl benzenesulfonamide, various physicochemical, electronic, and topological descriptors are calculated to develop robust statistical models.

A QSAR study on a series of thiazole benzenesulfonamide substituted 3-pyridylethanolamines identified key structural features for their activity as beta3-adrenergic receptor agonists. nih.gov The developed models highlighted the importance of high electrostatic potential energy and the lipophilic nature of the molecules for their biological function. nih.gov Such models are typically developed using multiple linear regression analysis to derive an equation that predicts activity. nih.govbiolscigroup.us The quality and predictive power of these models are assessed using statistical parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and the Fischer statistic (F). biolscigroup.us For a QSAR model to be considered robust, a high Q²cv value (often > 0.90) is indicative of excellent predictive capability. biolscigroup.us

In other studies on related thiazole-sulfonamide hybrids, Density Functional Theory (DFT) has been employed to calculate global reactivity descriptors. nih.govmdpi.com These descriptors help to correlate the electronic parameters of the molecules with their observed biological activities. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Thiazolyl Benzenesulfonamide Derivatives

Descriptor TypeSpecific DescriptorRelevance to Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability. nih.gov
Dipole MomentInfluences solubility and binding interactions. biolscigroup.us
Electrostatic PotentialImportant for receptor binding and non-covalent interactions. nih.gov
Topological Molecular Connectivity IndicesDescribe the branching and shape of the molecule.
Physicochemical LogP (Lipophilicity)Affects membrane permeability and distribution. nih.gov
Molar RefractivityRelates to molecular volume and polarizability.

This table is a representation of descriptors commonly used in QSAR studies of sulfonamide derivatives and is not exhaustive.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds related to this compound, molecular docking is a key component of virtual screening.

In a study on thiazole-bearing sulfonamide analogs as potential inhibitors for Alzheimer's disease, molecular docking was used to predict the binding modes of the synthesized compounds within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govsemanticscholar.org Such studies use programs like AutoDock Vina to calculate the binding affinity (often expressed as a docking score in kcal/mol) and visualize the interactions between the ligand and the protein's amino acid residues. nih.govsemanticscholar.org The results of these docking studies help in understanding the structure-activity relationship (SAR), which depends on factors like the nature, position, and electronic effects of substituents on the phenyl ring. nih.gov

Pharmacophore modeling is another crucial strategy. It involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. A 3D-QSAR and pharmacophore model was developed for a series of diarylpyrazole-benzenesulfonamide derivatives to screen for new carbonic anhydrase inhibitors. nih.gov This approach allows for the rapid screening of large compound databases to find novel scaffolds that match the pharmacophore model. nih.gov

Lead optimization involves modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are heavily utilized in this phase. For instance, DFT calculations can provide insights into the electronic structure and reactivity of derivatives, helping to explain why certain modifications (e.g., halogen substitutions) can enhance biological activity. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole-Sulfonamide Derivative

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide2,2-dialkylglycine decarboxylase-7.9Specific amino acids in the active site
2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideDprE1 enzyme-6.2Specific amino acids in the active site
2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideDprE1 enzyme-5.9Specific amino acids in the active site

This table is based on data for 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives and serves as an illustrative example of docking results. nih.gov

Reaction Mechanism Simulations (e.g., Transition State Theory, Reaction Path Following)

Understanding the mechanism of a chemical reaction at a molecular level is crucial for optimizing reaction conditions and improving yields. Reaction mechanism simulations, using principles like Transition State Theory and reaction path following, can elucidate the energetic profiles of a reaction, including the structures of reactants, transition states, and products.

The synthesis of sulfonamides can be achieved through various routes, including the reaction of sulfonyl chlorides with amines. organic-chemistry.org While numerous synthetic methods for sulfonamides have been reported, detailed computational studies on the reaction mechanism for the specific synthesis of this compound are not extensively available in the literature. organic-chemistry.orgacs.org

Theoretically, computational methods such as DFT can be used to model the reaction pathway. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (e.g., a benzenesulfonyl chloride derivative and 2-aminothiazole) and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure that it connects the reactants and products.

Such simulations could provide valuable insights into the step-by-step process of the S-N bond formation, the role of catalysts or bases in the reaction, and the electronic changes that occur throughout the transformation. For example, a theoretical study on related sulfonamides investigated proton transfer barriers and the stability of different isomeric forms using DFT. nih.gov While not a simulation of the synthesis itself, this demonstrates the power of these methods to probe energetic and structural details.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms at the Molecular Level

The primary mechanism of action for many benzenesulfonamide (B165840) derivatives, including those with a thiazolyl moiety, is the inhibition of carbonic anhydrases (CAs). These studies have provided detailed insights into the specificity and kinetics of these interactions.

Derivatives of 4-(2-Thiazolyl)benzenesulfonamide have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isozymes. nih.govdrugbank.com These studies often focus on cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.govdrugbank.comuni-halle.deresearchgate.netnih.gov The general mechanism involves the sulfonamide group coordinating to the zinc ion within the enzyme's active site. uni-halle.denih.govnih.gov The specificity for different isozymes is often dictated by the interactions of the thiazole (B1198619) ring and other substituents with amino acid residues lining the active site cavity. nih.govdrugbank.com For instance, some derivatives show potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, while exhibiting weaker inhibition of the cytosolic forms hCA I and II. nih.gov This selectivity is crucial for potential therapeutic applications, as it can minimize off-target effects.

The binding of this compound derivatives to carbonic anhydrases has been extensively characterized using various biophysical techniques. X-ray crystallography has been instrumental in providing atomic-level details of the enzyme-ligand complexes. uni-halle.denih.govnih.govweizmann.ac.il These crystal structures reveal that the sulfonamide group's nitrogen atom directly binds to the catalytic zinc ion in the active site. nih.gov Furthermore, hydrogen bonds are often observed between the sulfonamide's oxygen atoms and the backbone nitrogen of key amino acid residues, such as Thr199. uni-halle.denih.gov

In vitro binding assays, such as fluorescence thermal shift assays and isothermal titration calorimetry, have been employed to determine the binding affinities of these compounds for various CA isoforms. nih.gov Kinetic studies, often using a stopped-flow technique, measure the inhibition constants (Kᵢ) and provide quantitative data on the potency of these inhibitors. uni-halle.de These studies have confirmed that many thiazolyl-benzenesulfonamide derivatives are potent inhibitors of specific CA isozymes, with Kᵢ values often in the nanomolar range. uni-halle.deresearchgate.net

Table 1: Inhibition Constants (Kᵢ) of Selected 4-(Pyrazolyl)benzenesulfonamide Ureas Against hCA Isozymes
CompoundhCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
SH7a-t (range)15.9 - 67.616.7 - 65.7
SH7s15.955.2

Interactions with Other Biomolecular Targets and Pathways

Beyond carbonic anhydrases, derivatives of this compound have been explored for their interactions with other biomolecular targets.

High-throughput screening (HTS) methodologies are employed to identify novel protein targets for small molecules. purdue.edufrontiersin.orgnih.govnih.gov For compounds like this compound, HTS can be used to screen large compound libraries against a panel of proteins to uncover new interactions and potential therapeutic applications. purdue.edufrontiersin.orgnih.govnih.gov These screens can be designed to detect the inhibition of protein-protein interactions or the modulation of enzyme activity. purdue.edunih.gov For example, a fluorescence polarization assay was used to screen for inhibitors of the adenylyl cyclase 1 (AC1)-calmodulin protein-protein interaction. purdue.edufrontiersin.org

The binding of a ligand to a protein can occur at the primary active site (orthosteric binding) or at a secondary site (allosteric binding), which can modulate the protein's activity. nih.govnih.govresearchgate.net Studies on related sulfonamide compounds have revealed the potential for both orthosteric and allosteric binding modes. nih.gov For instance, with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand was found to have two orthosteric binding modes and also bind to an allosteric site. nih.gov Techniques like NMR spectroscopy and X-ray crystallography are crucial for distinguishing between these binding modes. nih.govnih.gov The identification of allosteric binding sites can offer new avenues for drug design with potentially greater selectivity. nih.govresearchgate.net

Mechanistic Studies of Antimicrobial or Antiprotozoal Activity

The thiazole and sulfonamide moieties are known to possess antimicrobial properties, and their combination in this compound derivatives has been investigated for antibacterial and antiprotozoal activity. nih.govrsc.orgnih.govmdpi.com

The antimicrobial mechanism of some benzenesulfonyl thiazoloimines has been shown to be multitargeting. researchgate.net These compounds can cause membrane destruction, leading to the leakage of intracellular components. researchgate.netirins.org They can also induce oxidative damage by promoting the accumulation of reactive oxygen species and inhibiting metabolic processes. researchgate.net Furthermore, some derivatives have been shown to intercalate with DNA, thereby hindering its replication. researchgate.net Molecular docking studies have also suggested the inhibition of essential enzymes like dihydrofolate synthetase as a possible mechanism. researchgate.net

Bacterial Enzyme Target Identification and Inhibition

The antibacterial activity of sulfonamides, including derivatives of this compound, is often attributed to their ability to interfere with essential metabolic pathways in bacteria. A primary mode of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. Folate is necessary for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect, preventing bacterial cell division. Structurally, sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), allowing them to bind to the enzyme's active site and block the synthesis of dihydropteroate, a precursor to folic acid.

Another significant target for thiazolyl-benzenesulfonamide derivatives is carbonic anhydrase (CA), a metalloenzyme present in various bacterial species. These enzymes are vital for processes such as pH regulation, CO2 transport, and ion exchange. Inhibition of bacterial CAs can disrupt these fundamental physiological functions, leading to impaired growth and survival of the pathogen. Studies on structurally related thiazolone-benzenesulfonamides have demonstrated their inhibitory activity against β-carbonic anhydrases from pathogenic bacteria like Mammaliicoccus sciuri (formerly Staphylococcus sciuri) and Salmonella enterica. For instance, certain derivatives have shown potent inhibition of the MscCAβ isoform with low nanomolar efficacy. nih.gov The inhibitory action is mediated by the coordination of the sulfonamide moiety to the zinc ion within the active site of the enzyme.

The following table summarizes the inhibitory activity of some thiazolone-benzenesulfonamide derivatives against various bacterial carbonic anhydrases.

CompoundTarget EnzymeInhibition Constant (Kᵢ) in nM
4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamideMscCAβ73.6
Acetazolamide (Standard)MscCAβ625
Thiazolone-benzenesulfonamide derivativesStCA169.2–163.3
Acetazolamide (Standard)StCA159
Thiazolone-benzenesulfonamide derivativesStCA2275.2–4875.0

Fungal Cell Wall/Membrane Disruption Mechanisms

While direct studies on the effects of this compound on fungal cell walls and membranes are not extensively documented in the available literature, the general mechanisms of action for antifungal agents targeting these structures provide a framework for potential modes of action. The fungal cell wall, a structure absent in human cells, is a prime target for antifungal therapy. It is primarily composed of chitin, glucans, and mannoproteins, which provide structural integrity and protection.

One potential mechanism of action for a compound like this compound could involve the inhibition of key enzymes responsible for the synthesis of these cell wall components. For example, many antifungal drugs target β-(1,3)-glucan synthase, an enzyme complex essential for the synthesis of β-glucans. nih.gov Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Another possible mechanism is the disruption of the fungal cell membrane's integrity. The fungal membrane contains ergosterol, a sterol that is distinct from the cholesterol found in mammalian cell membranes. Some antifungal agents bind to ergosterol, creating pores in the membrane and causing leakage of essential cellular contents. While this compound is not a classical polyene antifungal, its interaction with membrane components cannot be ruled out without specific experimental evidence. The lipophilic nature of the thiazole and benzene (B151609) rings could facilitate its insertion into the lipid bilayer, potentially altering its fluidity and the function of membrane-bound proteins.

Elucidation of Structure-Mechanism Relationships through Site-Directed Mutagenesis and Biochemical Assays (Non-clinical)

Understanding the precise molecular interactions between this compound and its biological targets is crucial for optimizing its efficacy and selectivity. Site-directed mutagenesis, a powerful molecular biology technique, allows for the targeted modification of amino acid residues within a protein's active site or binding pocket. By systematically replacing specific amino acids, researchers can identify the key residues involved in inhibitor binding and catalysis.

For instance, in the context of bacterial carbonic anhydrase inhibition, site-directed mutagenesis could be employed to alter the amino acids surrounding the catalytic zinc ion. Subsequent biochemical assays, such as enzyme kinetics studies, would then be used to measure the inhibitory potency of this compound against these mutant enzymes. A significant change in the inhibition constant (Kᵢ) upon mutation of a particular residue would provide strong evidence for its direct involvement in the binding of the inhibitor. This approach can help to map the binding pocket and elucidate the specific hydrogen bonds, hydrophobic interactions, and coordination bonds that contribute to the inhibitor's affinity and specificity.

Development of Fluorescent Probes or Affinity Tags for Target Validation

The identification and validation of the biological targets of a compound are fundamental steps in drug discovery. Fluorescent probes and affinity tags derived from the compound of interest are valuable tools for these purposes. A fluorescent probe incorporates a fluorophore into the structure of the parent molecule, in this case, this compound. This allows for the visualization of the compound's localization within cells and tissues, providing insights into its potential sites of action. If the compound binds to a specific target protein, the fluorescent probe can be used to track the formation of the drug-target complex in real-time using techniques like fluorescence microscopy.

Affinity tags are small molecules or peptides that can be attached to the compound of interest and have a high affinity for a specific matrix, allowing for the isolation of the drug-target complex from a complex biological sample. For example, a biotinylated derivative of this compound could be synthesized. When this derivative is incubated with a cell lysate, it will bind to its target protein(s). The resulting complex can then be captured on a streptavidin-coated solid support, and the bound proteins can be eluted and identified using techniques like mass spectrometry. This approach, known as affinity chromatography or pull-down assay, is a powerful method for target deconvolution.

While the development of fluorescent probes or affinity tags specifically based on the this compound scaffold has not been detailed in the available research, the principles of their design and application are well-established in medicinal chemistry.

Redox Chemistry and Antioxidant/Pro-oxidant Mechanisms at the Molecular Level

The redox properties of a molecule, its ability to donate or accept electrons, can significantly influence its biological activity. Thiazole and benzenesulfonamide moieties, the core components of this compound, are found in various compounds with known antioxidant or pro-oxidant activities. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can cause damage to DNA, proteins, and lipids. This is often achieved through hydrogen atom transfer or single electron transfer mechanisms.

Conversely, some compounds can act as pro-oxidants, promoting the generation of ROS. This can be a desirable property in certain therapeutic contexts, such as cancer therapy, where elevated ROS levels can induce apoptosis in cancer cells. The pro-oxidant activity of a compound can be influenced by factors such as its reduction potential and its ability to interact with transition metal ions like iron or copper, which can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions.

While specific studies on the redox chemistry of this compound are limited, research on related thiazole derivatives has shown that they can possess antioxidant properties. The presence of the sulfur and nitrogen atoms in the thiazole ring may contribute to its ability to scavenge free radicals. Further investigation using techniques such as cyclic voltammetry and in vitro antioxidant assays would be necessary to fully characterize the redox profile of this compound and determine whether it acts as an antioxidant, a pro-oxidant, or exhibits dual behavior depending on the cellular environment.

Emerging Research Applications of 4 2 Thiazolyl Benzenesulfonamide and Its Derivatives Non Clinical, Non Dosage

Utilization in Chemical Sensing and Biosensor Development

The inherent chemical functionalities of 4-(2-thiazolyl)benzenesulfonamide and its derivatives make them attractive candidates for the development of novel chemical sensors and biosensors. The thiazole (B1198619) and sulfonamide moieties can act as recognition elements for various analytes, and their electronic properties can be harnessed for signal transduction.

The development of chemosensors based on thiazole-containing compounds for the detection of metal ions is an active area of research. For instance, non-symmetrical thiazolothiazole derivatives that incorporate pyridin-2-yl groups have demonstrated the ability to sense and differentiate between copper (Cu²⁺) and zinc (Zn²⁺) ions. This differentiation is crucial as these ions have similar properties but vastly different biological roles.

In the context of enzyme detection, derivatives of benzenesulfonamide (B165840) are well-known for their interaction with metalloenzymes. This property is being exploited to design biosensors. For example, a thiazolyl benzenesulfonamide derivative, identified as DSA3, has been shown to be a potent inhibitor of thymidine (B127349) kinase (TK), an enzyme essential for bacterial DNA metabolism. This inhibitory action forms the basis for a potential biosensor to screen for enzyme activity or for inhibitors of this enzyme. The specificity of the interaction, with the sulfonamide group often coordinating with the metal ion (like Zn(II)) in the enzyme's active site, is key to these applications. nih.gov

Table 1: Examples of Analytes Targeted by Thiazolylbenzenesulfonamide-based Sensors

AnalyteSensor PrinciplePotential Application
Metal Ions (e.g., Cu²⁺, Zn²⁺)Changes in spectrophotometric and spectrofluorimetric properties upon ion binding.Environmental monitoring, industrial process control.
Enzymes (e.g., Thymidine Kinase)Inhibition of enzyme activity, detected via changes in a measurable signal.High-throughput screening for new drug candidates.
Enzymes (e.g., Carbonic Anhydrase)Binding to the enzyme's active site, leading to detectable changes.Disease diagnostics, inhibitor screening. nih.gov

This table is generated based on data from analogous compound studies and the known interactions of the core chemical structure.

The translation of a binding event into a measurable signal is fundamental to any sensor. For this compound-based sensors, several signal transduction mechanisms are being explored:

Fluorometric and Colorimetric Changes: The binding of an analyte, such as a metal ion, to a thiazole-based ligand can alter the electronic structure of the molecule, leading to a change in its fluorescence or absorption spectrum. This change can be a "turn-on" or "turn-off" response, providing a clear signal of the analyte's presence.

Enzyme Inhibition Assays: In biosensors targeting enzymes, the signal is often generated by measuring the residual activity of the enzyme after exposure to the thiazolylbenzenesulfonamide derivative. This can be done using a substrate that produces a colored or fluorescent product. The degree of inhibition correlates with the concentration of the analyte.

Biophysical Techniques: Advanced techniques are also employed to study these interactions, which can be adapted for sensing platforms. Fluorescence binding assays can directly measure the affinity of a compound for an enzyme. Isothermal titration calorimetry (ITC) can also be used, which measures the heat released or absorbed during a binding event, providing detailed thermodynamic information.

Applications in Materials Science and Polymer Chemistry

The incorporation of specific functionalities into materials to tailor their properties is a cornerstone of modern materials science. The this compound scaffold offers features that are of interest for creating new functional materials.

While the direct polymerization of this compound is not widely reported, its derivatives are being synthesized with an eye toward their unique properties, which could be imparted to polymers. For example, new thiazole derivatives containing a benzenesulfonamide moiety have been synthesized that exhibit solvatochromism—a change in color depending on the polarity of the solvent. nih.gov These molecules show large Stokes' shifts and excellent photostability, which are desirable properties for fluorophores used in functional polymers for applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes in materials. nih.gov

The general strategy would involve modifying the this compound core with a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Copolymerization of this monomer with other standard monomers could lead to functional polymers with tailored optical, electronic, or binding properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate and are a powerful tool for modifying surface properties. Alkanethiols are commonly used to form SAMs on gold surfaces. While there is not extensive research on SAMs formed specifically from this compound, the presence of the thiazole ring, which contains a sulfur atom, suggests its potential for such applications.

By synthesizing a derivative of this compound with a thiol group, it could potentially form SAMs on noble metal surfaces. The exposed benzenesulfonamide group would then dictate the surface properties, which could be useful for creating surfaces with specific binding affinities, for example, for capturing proteins or other biomolecules that interact with sulfonamides.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the thiazole ring and the nitrogen and oxygen atoms of the sulfonamide group in this compound are potential donor sites for coordination with metal ions. This has led to the exploration of these compounds as ligands in coordination chemistry, with potential applications in catalysis.

The coordination of thiazole and benzenesulfonamide derivatives with various metals, including copper, has been reported. mdpi.com These metal complexes can exhibit enhanced biological activities compared to the free ligands, a principle that can be extended to catalysis. mdpi.com The geometry and electronic properties of the metal center can be fine-tuned by the ligand, influencing its catalytic activity.

For instance, silver complexes of thiazole-based sulfonamide derivatives have been synthesized and evaluated for their biological properties. nih.gov The incorporation of the metal was found to heighten the compound's ability to impede cellular growth, indicating a significant interaction between the metal and the ligand that alters its functional properties. nih.gov

In the context of catalysis, the formation of a complex between a thiazolylbenzenesulfonamide ligand and a transition metal could create a catalytically active site. The ligand can influence the stereochemistry of the reaction, which is particularly important in asymmetric catalysis. While this is an emerging area, the known coordination chemistry of both thiazoles and sulfonamides suggests a promising future for these compounds in the development of novel catalysts.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The molecular structure of this compound possesses multiple potential coordination sites, making it a promising, albeit currently underexplored, candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. nih.govossila.com The design of these frameworks relies on the ability of the organic linker to bridge multiple metal centers, creating a repeating, often porous, three-dimensional structure.

The key features of this compound that make it suitable for this application include:

The Thiazole Ring: The nitrogen atom within the thiazole ring can act as a coordination site for a metal ion.

The Sulfonamide Group: The oxygen and nitrogen atoms of the sulfonamide moiety offer additional potential binding sites.

The Aniline-type Amino Group: The exocyclic amino group (in the parent compound, 4-amino-N-(2-thiazolyl)benzenesulfonamide) can also coordinate to metal centers.

The multifunctionality of this ligand could allow for the formation of complex and potentially functional frameworks. While direct synthesis of MOFs using this compound as the primary linker is not yet prominent in published literature, the principles of MOF design suggest its viability. For example, research into therapeutic coordination polymers has demonstrated that drug molecules with appropriate functional groups can be incorporated directly into polymer chains. rsc.org The study of how various ligands bind to the surface of existing MOFs provides a quantitative basis for predicting the coordination behavior of new potential linkers like sulfathiazole (B1682510). nih.gov The development of thiazole-based MOFs for applications like photocatalysis further indicates the utility of this heterocycle in framework construction. rsc.org Future research may focus on utilizing the distinct coordination sites of this compound and its derivatives to construct novel MOFs with tailored pore environments for applications in gas storage, separation, or catalysis.

Heterogeneous and Homogeneous Catalysis Applications

The catalytic potential of this compound (specifically, its parent form, sulfathiazole) has been demonstrated in the development of novel heterogeneous catalysts. Researchers have successfully functionalized magnetic nanoparticles with sulfathiazole to create a versatile and reusable catalyst. mdpi.com

In one study, a core-shell nanoarchitecture (γ-Fe2O3/SiO2-STZ) was synthesized by grafting sulfathiazole onto silica-coated magnetite nanoparticles. mdpi.com This material proved to be a highly effective catalyst for two distinct types of organic reactions:

Oxidation of Alcohols: The γ-Fe2O3/SiO2-STZ catalyst efficiently promoted the oxidation of various benzyl (B1604629) alcohol derivatives to their corresponding aldehydes using hydrogen peroxide as the oxidant. The presence of the sulfathiazole groups on the nanoparticle surface was found to be crucial for the catalytic activity, which is proposed to involve the decomposition of H2O2 to produce reactive hydroxyl radicals. mdpi.com

Friedel-Crafts Alkylation: The same catalyst was also highly active in the microwave-assisted alkylation of toluene (B28343) with benzyl chloride, demonstrating high conversion rates. mdpi.com

The key advantage of this system is the combination of the catalytic activity conferred by the sulfathiazole moiety with the magnetic properties of the iron oxide core, which allows for easy separation and reuse of the catalyst from the reaction mixture. mdpi.com

Table 1: Catalytic Applications of Sulfathiazole-Functionalized Nanoparticles

Reaction Type Substrate Example Product Example Catalyst Key Finding Reference
Oxidation Benzyl Alcohol Benzaldehyde γ-Fe2O3/SiO2-STZ High conversion and selectivity; catalyst is reusable. mdpi.com
Alkylation Toluene + Benzyl Chloride Benzyltoluene γ-Fe2O3/SiO2-STZ >99% conversion under microwave irradiation. mdpi.com

Precursor for Advanced Organic Electronic Materials

The π-conjugated system inherent in the this compound scaffold makes it an attractive precursor for the development of advanced organic electronic materials. The combination of the electron-rich thiazole ring and the benzenoid system provides a backbone that can be chemically modified to tune its electronic and photophysical properties.

Development of Organic Semiconductors or Light-Emitting Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is dictated by their molecular structure, which influences molecular packing and charge transport. ulb.ac.be

While this compound itself has not been extensively characterized as a semiconductor, research on structurally related compounds highlights the potential of the thiazole moiety in this field. For instance, a novel azo dye containing a 4-phenylthiazole (B157171) core, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), was synthesized and its electrical conductivity was found to increase with temperature, confirming it behaves as a typical organic semiconductor. nih.govresearchgate.net This study suggests that PTPA is a promising material for use in organic electronic devices like OLEDs. nih.govresearchgate.net

Furthermore, the fluorescence properties of thiazole derivatives are well-documented. researchgate.net Push-pull fluorophores based on a 4-ethoxy-1,3-thiazole (B14430150) core have been shown to exhibit tunable emission and aggregation-induced emission enhancement. researchgate.net Other research has focused on synthesizing new thiazole derivatives and investigating their photophysical properties, noting that they display significant solvatochromism (a change in color with solvent polarity), with the excited state dipole moment being greater than the ground state. researchgate.net These findings underscore the potential to develop derivatives of this compound as functional light-emitting materials by strategic placement of electron-donating and electron-withdrawing groups to control their emission wavelengths and quantum yields.

Photo-Switches and Molecular Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. This property makes them building blocks for molecular-scale devices and smart materials.

The development of photoswitchable ligands allows for the control of biological or chemical systems with high spatiotemporal precision. nih.gov While there are no direct reports of this compound being used as a photoswitch, related thiazole-containing structures have shown promise. The same organic semiconductor, PTPA, discussed previously was found to exhibit switching behavior, suggesting its potential use in optical switching systems. nih.govresearchgate.net This indicates that the electronic properties of the thiazole scaffold can be harnessed for such applications. The design of photoswitches often involves incorporating a photoisomerizable group, like an azobenzene, into a molecular scaffold. Given the synthetic tractability of the this compound core, it is conceivable that it could serve as a platform for creating novel photoswitchable molecules for applications in materials science or photopharmacology.

Application as Chemical Tools for Biological Pathway Elucidation (Excluding human trials)

The ability of this compound and its derivatives to selectively interact with specific enzymes makes them powerful chemical tools for studying biological pathways. By inhibiting a particular enzyme, researchers can observe the downstream consequences and thus elucidate the enzyme's role in cellular processes.

Probes for Enzyme Activity or Protein Localization

The benzenesulfonamide group is a well-established zinc-binding pharmacophore, which has led to its extensive use in the design of inhibitors for zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes, including pH regulation and biosynthesis.

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various human (h) CA isoforms. nih.govnih.gov By modifying the substituents on the thiazole and benzene (B151609) rings, researchers can achieve high affinity and selectivity for specific isoforms, such as the tumor-associated hCA IX. nih.gov These inhibitors serve as chemical probes to investigate the specific functions of each CA isoform. For example, using a selective inhibitor for hCA IX allows for the study of its role in tumor progression in cancer cell models, without affecting other CAs. nih.govrsc.org

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Representative 4-(Thiazol-2-ylamino)-benzenesulfonamide Derivative

Compound/Target hCA I (KI in nM) hCA II (KI in nM) hCA IX (KI in nM) Reference
4-(4-Chlorothiazol-2-ylamino)-benzenesulfonamide 10.5 1.1 5.6 nih.gov

KI (inhibition constant) is a measure of inhibitor potency; a lower value indicates stronger inhibition.

In addition to CAs, sulfathiazole derivatives are known to target bacterial dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway that is not present in humans. rsc.orgresearchgate.net Sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). researchgate.net Modified sulfathiazole derivatives have been synthesized to probe the active site of DHPS from various bacteria, such as Staphylococcus aureus. rsc.orgresearchgate.net Molecular docking and dynamics simulations based on these probes help to rationalize their binding modes and guide the design of new antibacterial agents. rsc.org These compounds are therefore invaluable tools for elucidating the mechanisms of bacterial folate metabolism and antibiotic resistance.

Modulators for in vitro Cell Biology Studies (Without reference to dosage/administration)

The benzenesulfonamide scaffold, particularly when functionalized with a thiazole ring, has been the subject of extensive investigation in non-clinical, in vitro cell biology studies. These derivatives of this compound have demonstrated a range of modulatory effects on various cellular processes, primarily as enzyme inhibitors and cytotoxic agents against cancer cell lines. This research highlights the potential of this chemical class as tools for probing biological pathways and as a foundation for the development of new therapeutic agents.

A significant area of research has focused on the ability of these compounds to act as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that play a crucial role in regulating pH, and their inhibition can have profound effects on cellular function, particularly in the context of cancer. nih.gov Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are considered validated anti-tumor targets. nih.gov

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various human (h) CA isoforms. For instance, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides displayed potent, nanomolar-level inhibition against hCA I, hCA II, and the tumor-associated hCA IX. nih.gov This inhibitory action is a key mechanism behind the observed cytotoxic effects of these compounds on cancer cell lines. In vitro studies have demonstrated that these sulfonamides can induce micromolar inhibition of growth in breast cancer cell lines, such as MCF-7. nih.gov

The following table summarizes the in vitro inhibitory activity of selected 4-(thiazol-2-ylamino)-benzenesulfonamide derivatives against different human carbonic anhydrase isoforms.

CompoundhCA I Inhibition (Kᵢ in nM)hCA II Inhibition (Kᵢ in nM)hCA IX Inhibition (Kᵢ in nM)
Derivative 10.84 - 7020.41 - 2885.6 - 29.2
Derivative 2Not ReportedNot Reported2.2

Data sourced from multiple studies. nih.govnih.gov

Beyond carbonic anhydrase inhibition, derivatives of this compound have been investigated for their broader anti-proliferative and cytotoxic effects on various cancer cell lines. For example, 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogues have shown anti-proliferative activity against colon adenocarcinoma (COLO-205), breast cancer (MDA-MB-231), and prostate cancer (DU-125) cell lines. nih.gov

The cytotoxic effects of these compounds are not limited to a single cancer type. Benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. nih.gov Similarly, certain benzenesulfonamide derivatives have been shown to effectively reduce the proliferation of human lung cancer cells (A549) in vitro. researchgate.net The mechanisms underlying these cytotoxic effects are multifaceted and can include the modulation of intracellular pH and reactive oxygen species (ROS) levels. researchgate.net

The table below outlines the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines.

Derivative ClassCell LineEffect
4-(Thiazol-2-ylamino)-benzenesulfonamidesMCF-7 (Breast Cancer)Micromolar inhibition of growth. nih.gov
4-(4-Oxo-2-arylthiazolidin-3-yl) benzenesulfonamidesCOLO-205 (Colon Adenocarcinoma)Anti-proliferative activity. nih.gov
MDA-MB-231 (Breast Cancer)Anti-proliferative activity. nih.gov
DU-125 (Prostate Cancer)Anti-proliferative activity. nih.gov
Benzenesulfonamide-bearing imidazolesMDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxicity. nih.gov
IGR39 (Malignant Melanoma)Cytotoxicity. nih.gov
Benzenesulfonamide derivativesA549 (Lung Cancer)Reduced proliferation. researchgate.net

In addition to their anticancer properties, derivatives of this scaffold have been explored for other in vitro biological activities. For instance, novel benzenesulfonamide-incorporated thiazole-triazole hybrids have been synthesized and screened for their antimicrobial and antioxidant properties. nih.gov Some of these compounds exhibited moderate to excellent antibacterial potency. nih.gov Furthermore, other derivatives have been evaluated for their inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, demonstrating the broad range of biological targets for this class of compounds. nih.gov

These in vitro studies underscore the versatility of the this compound core structure as a modulator of various cellular functions. The ability to inhibit key enzymes like carbonic anhydrases and to induce cytotoxicity in a range of cancer cell lines makes these compounds valuable tools for fundamental cell biology research and for exploring new therapeutic strategies.

Future Research Directions, Challenges, and Translational Potential Non Clinical for 4 2 Thiazolyl Benzenesulfonamide

The therapeutic landscape is in a constant state of evolution, demanding the continuous development of novel chemical entities with enhanced efficacy and specificity. Within this context, the 4-(2-Thiazolyl)benzenesulfonamide scaffold has emerged as a promising framework in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including significant potential as inhibitors of key enzymes implicated in various diseases. This article explores the future research trajectories, inherent challenges, and the non-clinical translational potential of this important chemical compound.

Q & A

What are the recommended synthetic routes for preparing 4-(2-thiazolyl)benzenesulfonamide derivatives, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound derivatives typically involves coupling reactions between thiazolyl amines and sulfonyl chloride intermediates. A validated method includes:

  • N-Acylation : Reacting phenylthiazol-2-amine with chloroacetate derivatives in tetrahydrofuran (THF) using dispersed sodium as a base .
  • Ultrasonication-Assisted Coupling : For complex heteroaryl systems, coupling reactions under ultrasonication with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) improve yields by enhancing reaction kinetics .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (25–60°C) to minimize byproducts.

Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Basic Research Question
Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions on the benzene and thiazole rings. For example, aromatic protons appear at δ 7.2–8.1 ppm, while thiazole protons resonate at δ 7.5–8.3 ppm .
  • Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) to confirm stereoelectronic effects .

How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., anticancer vs. inactivity)?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native KMO) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., KMO IC50 = 12 nM), while bulky groups reduce cell permeability .
  • Methodological Validation : Use dose-response curves (e.g., IC50, EC50) and statistical tools (e.g., ANOVA) to compare activity across studies .

Example : Derivatives with thiophene substituents showed anticancer activity comparable to doxorubicin in MCF-7 cells but were inactive in HT-29 due to differential efflux pump expression .

What strategies are effective for structure-activity relationship (SAR) studies to optimize this compound bioactivity?

Advanced Research Question
SAR optimization involves:

  • Core Modifications : Introduce electron-donating groups (e.g., -OCH3) on the benzene ring to enhance binding to hydrophobic enzyme pockets (e.g., KMO active site) .
  • Thiazole Substitutions : Replace the thiazole ring with pyrimidine or imidazole to alter π-π stacking interactions .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or carbonic anhydrase IX .

Validation : Test analogs in enzyme inhibition assays (e.g., KMO inhibition with Ro 61-8048 as a positive control) .

How can synthetic yield and purity of this compound derivatives be improved?

Advanced Research Question
Critical factors include:

  • Catalyst Selection : DMAP accelerates coupling reactions by stabilizing transition states, improving yields from 60% to >85% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .
  • Purification Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers with >99% purity .

What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

Basic Research Question
Standard assays include:

  • Enzyme Inhibition : KMO inhibition assays using recombinant human enzyme and NADPH consumption monitoring (λ = 340 nm) .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Anticancer Screening : MTT assays in cancer cell lines (e.g., IC50 values for HepG2 or A549) with doxorubicin as a reference .

How should analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

Advanced Research Question
Validation parameters per ICH guidelines:

  • Linearity : R² > 0.998 over 0.1–100 µg/mL using UV detection (λ = 254 nm) .
  • Precision : Intra-day and inter-day RSD < 2% .
  • Recovery : >95% from plasma via protein precipitation with acetonitrile .

Reference Method : Li et al. (2001) validated a C18 column with 70:30 methanol/water mobile phase for sulfonamide analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.